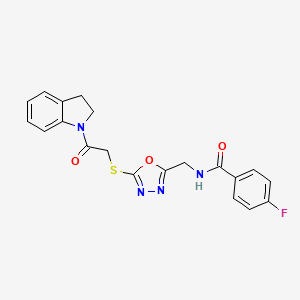

4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S/c21-15-7-5-14(6-8-15)19(27)22-11-17-23-24-20(28-17)29-12-18(26)25-10-9-13-3-1-2-4-16(13)25/h1-8H,9-12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBFIQRAKXREHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorobenzamide moiety and an oxadiazole ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for 4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is C27H24FN5O3S. The presence of the indole derivative is particularly noteworthy due to its association with various pharmacological effects. The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Fluorine Atom | Contributes to lipophilicity and biological activity. |

| Indole Moiety | Known for anticancer and anti-inflammatory properties. |

| Oxadiazole Ring | Associated with antibacterial and antifungal activities. |

Anticancer Properties

Research indicates that compounds containing oxadiazole and indole structures often exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines effectively. The mechanism may involve the disruption of critical cellular processes or the induction of apoptosis in cancer cells.

Antibacterial Activity

Related compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated antibacterial activity, potentially by inhibiting essential bacterial enzymes or disrupting cell membranes. Although specific data on 4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is limited, its structural similarities suggest a potential for similar activities.

While detailed studies on the specific mechanism of action for this compound are scarce, it is hypothesized that the presence of functional groups such as the oxadiazole ring may interact with biological targets involved in cell signaling pathways. This could influence metabolic processes and potentially modulate circadian rhythms through interactions with nuclear receptors.

Study on Indole Derivatives

A study highlighted the pharmacological effects of various indole derivatives, noting their ability to inhibit tumor growth in preclinical models. Compounds similar to 4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide were found to induce apoptosis in cancer cell lines at micromolar concentrations.

Oxadiazole Derivatives

Research into oxadiazole derivatives has shown promising results in antibacterial assays. For example, a series of compounds were tested against resistant bacterial strains, demonstrating effective growth inhibition at low concentrations . This underscores the potential utility of 4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide in treating infections caused by resistant pathogens.

Scientific Research Applications

The compound has garnered interest for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and indole moieties have shown efficacy against various cancer cell lines. A study reported that structurally analogous compounds demonstrated IC50 values in the low micromolar range against breast cancer cells .

Anti-inflammatory Effects

Indole derivatives have been recognized for their anti-inflammatory properties. The unique structure of the compound may allow it to interact with inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to 4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide:

Study 1: Anticancer Efficacy

In vitro evaluations conducted by the National Cancer Institute assessed a series of indole-based compounds for their anticancer activity. Results indicated that compounds similar to this one exhibited significant growth inhibition across multiple cancer cell lines .

Study 2: Antimicrobial Activity

A study focused on the synthesis and evaluation of thiazole derivatives revealed that compounds with electronegative substituents showed enhanced antifungal activity compared to those without such modifications. This suggests that structural features of 4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide could potentially improve its antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Table 1: Structural and Bioactivity Comparison

Key Findings

Structural Flexibility vs. Substitution at the oxadiazole 5-position with sulfur-linked groups (e.g., thioether in the target compound vs. triazole-thione in 10–15) significantly alters electron distribution, affecting enzymatic inhibition profiles .

Biological Target Specificity: The target compound’s fluorobenzamide moiety mirrors that of 5d, but replacing benzofuran with indolinone shifts activity from tyrosinase to kinase inhibition . The naphthalenylmethyl-substituted oxadiazole in N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)...) exhibits potent HDAC inhibition (IC₅₀: 0.12 µM), highlighting the impact of aromatic extensions on chromatin-modifying enzymes .

Synthetic Accessibility :

- The target compound’s synthesis likely involves a threading closure reaction with carbon disulfide (as in 1 ), whereas triazole derivatives (10–15 ) require sodium hydroxide-mediated cyclization, yielding lower overall yields (60–75% vs. 80–85% for oxadiazoles) .

Spectroscopic Differentiation :

- IR spectra of the target compound would show νC=O at ~1680 cm⁻¹ (benzamide) and νC=S at ~1250 cm⁻¹ (thioether), contrasting with the absence of C=O in triazole-thiones (7–9 ) .

- ¹⁹F NMR chemical shifts for the 4-fluorophenyl group in analogues (e.g., 5a-2 ) range from δ -115 to -118 ppm, consistent with meta-fluorine electronic environments .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Mechanistic Insights

- EGFR/COX-2 Dual Inhibition: The target compound’s oxadiazole-thioether linkage may facilitate π-π stacking with EGFR’s ATP-binding site, while the indolinone moiety could interfere with COX-2’s arachidonic acid channel, as seen in 2a–i .

- Selectivity Challenges: Compared to N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)...), which shows HDAC isoform specificity, the target compound’s broader kinase inhibition profile may require structural optimization to reduce off-target effects .

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.